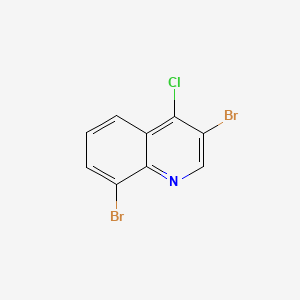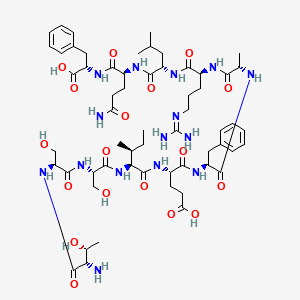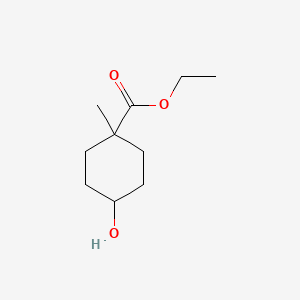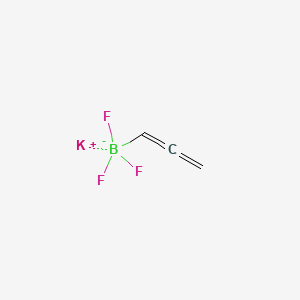
Potassium propa-1,2-dienyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium propa-1,2-dienyltrifluoroborate is a chemical compound with the CAS Number: 1201899-21-9 . Its IUPAC name is potassium trifluoro (1,2-propadienyl)borate (1-) and it has a molecular weight of 145.96 .
Molecular Structure Analysis
The InChI code for Potassium propa-1,2-dienyltrifluoroborate is1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Potassium propa-1,2-dienyltrifluoroborate has a molecular weight of 145.96 .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium propa-1,2-dienyltrifluoroborate serves as a pivotal reagent in cross-coupling reactions. For instance, Molander and colleagues (2012) elucidated the stereospecific cross-coupling of secondary organotrifluoroborates, highlighting the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates via a copper-catalyzed diboration of aldehydes. This process facilitates the creation of protected secondary alcohols with high yields and retention of stereochemistry, avoiding the β-hydride elimination pathway through strategic use of a benzyl protecting group (Molander & Wisniewski, 2012). Additionally, Molander et al. (2002) described the use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, underscoring the reagents' air- and moisture-stability and compatibility with various functional groups (Molander, Katona, & Machrouhi, 2002).
Enhancing Reaction Selectivity and Efficiency
The versatility of potassium propa-1,2-dienyltrifluoroborate extends to its role in enhancing reaction selectivity and efficiency. Alacid and Nájera (2009) showcased its application in diastereoselective cross-couplings with allyl and benzyl chlorides, producing 1,4-dienes and allylarenes with remarkable selectivity under phosphine-free conditions. This methodology emphasizes the compound's contribution to sustainable chemistry by enabling palladium recycling and reducing the palladium content in final products (Alacid & Nájera, 2009).
Nucleophilic Substitution and Functionalization
Molander and Ham (2006) advanced the utility of potassium propa-1,2-dienyltrifluoroborate in nucleophilic substitution reactions. They demonstrated the synthesis of potassium bromo- and iodomethyltrifluoroborates, which serve as precursors for the preparation of various functionalized organotrifluoroborates. This process underscores the reagent's capacity to facilitate diverse chemical transformations, enabling the efficient synthesis of complex molecules (Molander & Ham, 2006).
Safety And Hazards
Propiedades
InChI |
InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQRYYEMVXCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C=C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655185 |
Source


|
| Record name | Potassium trifluoro(propadienyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium propa-1,2-dienyltrifluoroborate | |
CAS RN |
1201899-21-9 |
Source


|
| Record name | Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(propadienyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


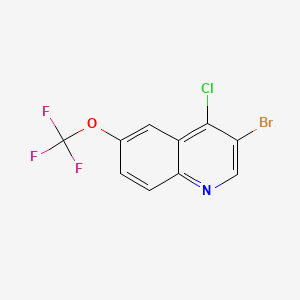
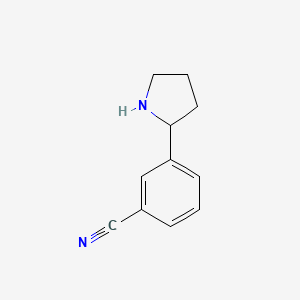
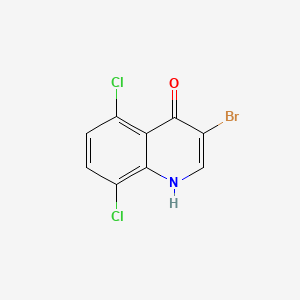
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
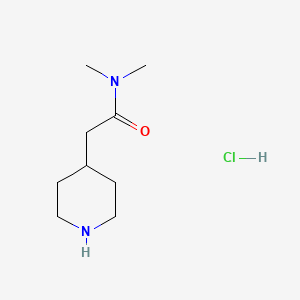
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
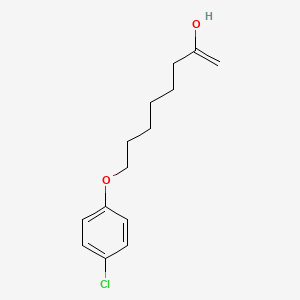
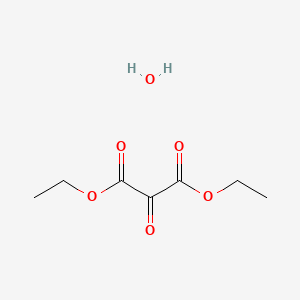
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)
